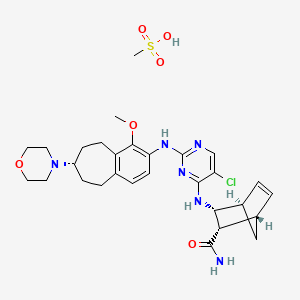

CEP-28122 mesylate salt

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C29H39ClN6O6S |

|---|---|

Molekulargewicht |

635.2 g/mol |

IUPAC-Name |

(1S,2S,3R,4R)-3-[[5-chloro-2-[[(7S)-4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl]amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide;methanesulfonic acid |

InChI |

InChI=1S/C28H35ClN6O3.CH4O3S/c1-37-25-20-8-7-19(35-10-12-38-13-11-35)6-4-16(20)5-9-22(25)32-28-31-15-21(29)27(34-28)33-24-18-3-2-17(14-18)23(24)26(30)36;1-5(2,3)4/h2-3,5,9,15,17-19,23-24H,4,6-8,10-14H2,1H3,(H2,30,36)(H2,31,32,33,34);1H3,(H,2,3,4)/t17-,18+,19+,23+,24-;/m1./s1 |

InChI-Schlüssel |

PIIIZYXUYVVFSN-WWQCAQLDSA-N |

Isomerische SMILES |

COC1=C(C=CC2=C1CC[C@H](CC2)N3CCOCC3)NC4=NC=C(C(=N4)N[C@@H]5[C@@H]6C[C@H]([C@@H]5C(=O)N)C=C6)Cl.CS(=O)(=O)O |

Kanonische SMILES |

COC1=C(C=CC2=C1CCC(CC2)N3CCOCC3)NC4=NC=C(C(=N4)NC5C6CC(C5C(=O)N)C=C6)Cl.CS(=O)(=O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of CEP-28122 Mesylate Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

CEP-28122 is a highly potent, selective, and orally bioavailable small molecule inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2][3] Developed as a therapeutic agent for cancers driven by aberrant ALK activity, CEP-28122 has demonstrated significant antitumor effects in preclinical models. This technical guide provides a comprehensive overview of the core mechanism of action of CEP-28122 mesylate salt, detailing its molecular interactions, downstream signaling effects, and the experimental methodologies used for its characterization.

Core Mechanism of Action: Inhibition of ALK Tyrosine Kinase

The primary mechanism of action of CEP-28122 is the direct inhibition of the ALK receptor tyrosine kinase.[1][4] In several cancer types, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma, genetic alterations such as chromosomal translocations, point mutations, or gene amplification lead to the constitutive activation of ALK.[4][5] This aberrant signaling drives oncogenesis by promoting cell proliferation and survival.

CEP-28122 is a potent inhibitor of recombinant ALK activity.[6] It also effectively suppresses the tyrosine phosphorylation of cellular ALK.[4] By binding to the ATP-binding pocket of the ALK kinase domain, CEP-28122 blocks the autophosphorylation of the kinase and its subsequent activation. This inhibition leads to a concentration-dependent reduction in the growth and viability of cancer cells that are positive for ALK.[6]

Downstream Signaling Pathways

The constitutive activity of ALK in cancer cells leads to the activation of several downstream signaling pathways crucial for tumor growth and survival. CEP-28122 effectively abrogates these signals. Treatment with CEP-28122 results in a substantial suppression of the phosphorylation of key downstream effectors of ALK, including STAT3, Akt, and ERK1/2.[6]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. axonmedchem.com [axonmedchem.com]

- 3. apexbt.com [apexbt.com]

- 4. CEP-28122, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. medchemexpress.com [medchemexpress.com]

The Potent and Selective ALK Inhibitor: A Technical Guide to CEP-28122

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of CEP-28122, a potent and selective, orally active inhibitor of Anaplastic Lymphoma Kinase (ALK). This document details its inhibitory activity, the experimental protocols for its characterization, and the signaling pathways it targets.

Core Data Presentation: In Vitro and Cellular Activity of CEP-28122

CEP-28122 demonstrates high potency against recombinant ALK and inhibits the growth of ALK-positive cancer cell lines. The following table summarizes the key quantitative data regarding its inhibitory activity.

| Assay Type | Target/Cell Line | Parameter | Value | Reference |

| Enzymatic Assay | Recombinant ALK | IC50 | 1.9 ± 0.5 nM | [1][2] |

| Cellular Assay | Karpas-299 (NPM-ALK positive) | IC50 | 20 nM | [3] |

| Cellular Assay | Sup-M2 (NPM-ALK positive) | Growth Inhibition | Concentration-dependent | [2] |

| Cellular Assay | NCI-H2228 (EML4-ALK positive) | Inhibition of Phosphorylation | Concentration-dependent | [1] |

| Cellular Assay | NCI-H3122 (EML4-ALK positive) | Inhibition of Phosphorylation | Concentration-dependent | [1] |

| Cellular Assay | NB-1 (ALK amplified) | Growth Inhibition | Significant | [4] |

| Cellular Assay | SH-SY5Y (ALK mutation) | Growth Inhibition | Significant | [4] |

| Cellular Assay | NB-1643 (ALK mutation) | Growth Inhibition | Significant | [4] |

| Cellular Assay | NB-1691 (ALK negative) | Growth Inhibition | No significant effect | [4] |

ALK Signaling Pathway

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through mutations, amplifications, or chromosomal translocations, drives the proliferation and survival of cancer cells. ALK activation triggers several downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways. These pathways are crucial for regulating cell growth, survival, and differentiation.[5][6][7] CEP-28122 exerts its therapeutic effect by inhibiting the kinase activity of ALK, thereby blocking these downstream oncogenic signals.

Caption: Anaplastic Lymphoma Kinase (ALK) signaling pathways.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of CEP-28122.

In Vitro ALK Enzymatic Assay (IC50 Determination)

Objective: To determine the concentration of CEP-28122 required to inhibit 50% of the recombinant ALK kinase activity.

Methodology: A time-resolved fluorescence (TRF) assay is a common method for this determination.

-

Reagents and Materials:

-

Recombinant ALK enzyme

-

Biotinylated peptide substrate

-

ATP

-

Europium-labeled anti-phosphotyrosine antibody

-

Streptavidin-conjugated allophycocyanin (SA-APC)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

CEP-28122 (serially diluted)

-

384-well assay plates

-

-

Procedure:

-

Add assay buffer to all wells of a 384-well plate.

-

Add serially diluted CEP-28122 or vehicle (DMSO) to the appropriate wells.

-

Add the recombinant ALK enzyme to all wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

-

Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.

-

Incubate the reaction for a specific duration (e.g., 60 minutes) at room temperature.

-

Stop the reaction by adding EDTA.

-

Add the detection reagents (Europium-labeled anti-phosphotyrosine antibody and SA-APC) and incubate for at least 60 minutes to allow for binding.

-

Read the plate on a TRF-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for APC and 615 nm for Europium).

-

-

Data Analysis:

-

The ratio of the two emission signals is calculated.

-

The percent inhibition is determined relative to the vehicle control.

-

IC50 values are calculated by fitting the percent inhibition versus the logarithm of the compound concentration to a sigmoidal dose-response curve using a suitable software like XLFit.[4]

-

Caption: Experimental workflow for IC50 determination.

Cellular Proliferation/Viability Assay

Objective: To assess the effect of CEP-28122 on the growth and viability of ALK-positive and ALK-negative cancer cell lines.

Methodology: A common method is the use of a tetrazolium-based assay such as MTT or CCK-8.

-

Reagents and Materials:

-

ALK-positive and ALK-negative cell lines

-

Complete cell culture medium

-

CEP-28122 (serially diluted)

-

MTT or CCK-8 reagent

-

Solubilization solution (for MTT)

-

96-well cell culture plates

-

Microplate reader

-

-

Procedure:

-

Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of CEP-28122 or vehicle (DMSO) and incubate for a specified period (e.g., 72 hours).

-

Add the MTT or CCK-8 reagent to each well and incubate for 2-4 hours.

-

If using MTT, add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

-

-

Data Analysis:

-

The absorbance values are corrected for background.

-

The cell viability is expressed as a percentage of the vehicle-treated control.

-

The IC50 value (the concentration that inhibits cell growth by 50%) can be determined by plotting the percent viability against the logarithm of the compound concentration.

-

In Vivo Tumor Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of CEP-28122 in animal models bearing human tumor xenografts.

Methodology:

-

Animal Models:

-

Immunocompromised mice (e.g., SCID or nude mice) are used to prevent rejection of the human tumor cells.

-

-

Tumor Implantation:

-

ALK-positive human cancer cells (e.g., Sup-M2 or NCI-H2228) are injected subcutaneously into the flank of the mice.[4]

-

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

-

Treatment:

-

Mice are randomized into treatment and control groups.

-

CEP-28122 is formulated in a suitable vehicle (e.g., PEG-400) and administered orally at various doses (e.g., 30 and 55 mg/kg, twice daily).[4]

-

The control group receives the vehicle only.

-

Treatment is continued for a specified duration (e.g., 12-24 days).[4][1]

-

-

Efficacy Assessment:

-

Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. The formula (L x W²)/2 is commonly used, where L is the longest diameter and W is the shortest.

-

Animal body weight is monitored as an indicator of toxicity.

-

At the end of the study, tumors may be excised for further analysis (e.g., immunoblotting to assess target inhibition).

-

-

Data Analysis:

-

Tumor growth curves are plotted for each treatment group.

-

Statistical analysis (e.g., Mann-Whitney U test) is used to compare tumor volumes between treated and control groups.

-

Tumor growth inhibition (TGI) is calculated to quantify the efficacy of the treatment.

-

Conclusion

CEP-28122 is a highly potent and selective inhibitor of ALK with demonstrated activity in both in vitro and in vivo models of ALK-driven cancers. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of this and similar targeted therapies. The robust anti-tumor activity of CEP-28122 in preclinical models highlights its potential as a therapeutic agent for patients with ALK-positive malignancies.[4][8]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

CEP-28122 Downstream Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CEP-28122, also known as Lestaurtinib, is a multi-kinase inhibitor that has demonstrated significant therapeutic potential in various cancers. Its primary mechanism of action involves the inhibition of several key tyrosine kinases, thereby modulating downstream signaling pathways crucial for cell proliferation, survival, and differentiation. This technical guide provides an in-depth overview of the core downstream signaling pathways affected by CEP-28122, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Targets and Mechanism of Action

CEP-28122 is a potent inhibitor of Anaplastic Lymphoma Kinase (ALK), FMS-like Tyrosine Kinase 3 (FLT3), and Janus Kinase 2 (JAK2). By competing with ATP for the kinase domain of these receptors, CEP-28122 effectively blocks their autophosphorylation and subsequent activation of downstream signaling cascades. This inhibitory action forms the basis of its anti-neoplastic activity in cancers driven by aberrant signaling from these kinases.

Quantitative Data Summary

The inhibitory potency of CEP-28122 against its primary targets and its effects on downstream cellular processes have been quantified in numerous studies. The following tables summarize key quantitative data.

Table 1: Inhibitory Activity of CEP-28122 against Target Kinases

| Target Kinase | IC50 (nM) | Cell Line/System | Reference(s) |

| ALK | 1.9 | Recombinant ALK | [1] |

| FLT3 | 2-3 | In vitro kinase assay | [2] |

| JAK2 (Wild-Type) | 0.9 | In vitro kinase assay | [3][4] |

| JAK2 (V617F) | ~1 | In vitro kinase assay | [4] |

| TrkA | 25 | In vitro kinase assay |

Table 2: Cellular Effects of CEP-28122/Lestaurtinib

| Cell Line | Cancer Type | Key Mutation | Effect | Concentration | Reference(s) |

| Sup-M2 | Anaplastic Large-Cell Lymphoma | NPM-ALK | Inhibition of Stat-3, Akt, and ERK1/2 phosphorylation | 30-1000 nM | [5] |

| NB-1 | Neuroblastoma | ALK amplification | Inhibition of AKT and ERK1/2 phosphorylation | 30-1000 nM | [5] |

| MOLM14, MV4;11 | Acute Myeloid Leukemia | FLT3-ITD | Inhibition of STAT5, AKT, and ERK phosphorylation | 25 nM | [6] |

| HEL92.1.7 | Erythroleukemia | JAK2 V617F | Inhibition of STAT5 phosphorylation | 10-30 nM | [3] |

| HEL92.1.7 | Erythroleukemia | JAK2 V617F | Inhibition of cell growth | 30-100 nM | [3] |

Downstream Signaling Pathways

ALK Signaling Pathway

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated by mutations or chromosomal translocations (e.g., NPM-ALK), drives the pathogenesis of several cancers, including anaplastic large-cell lymphoma and non-small cell lung cancer. Activated ALK triggers multiple downstream pathways, including the JAK-STAT, PI3K-AKT, and RAS-MAPK cascades.[7][8][9] CEP-28122 inhibits ALK, leading to the suppression of these pathways.

FLT3 Signaling Pathway

FMS-like Tyrosine Kinase 3 (FLT3) is a receptor tyrosine kinase critical for normal hematopoiesis. Activating mutations, such as internal tandem duplications (FLT3-ITD), are common in acute myeloid leukemia (AML) and lead to constitutive kinase activity and poor prognosis.[2] FLT3-ITD activates several downstream pathways, primarily the STAT5, PI3K/AKT, and MAPK/ERK pathways, promoting leukemic cell proliferation and survival.[6][10] Lestaurtinib (CEP-28122) potently inhibits FLT3 kinase activity.[2]

JAK/STAT Signaling Pathway

The Janus Kinase (JAK) family of non-receptor tyrosine kinases are essential for cytokine signaling. The JAK2 V617F mutation is a common driver in myeloproliferative neoplasms, leading to constitutive activation of the JAK/STAT pathway, particularly STAT3 and STAT5.[3][11] This results in cytokine-independent cell growth. Lestaurtinib is a potent inhibitor of both wild-type and V617F-mutated JAK2.[3][4]

Experimental Protocols

Western Blotting for Phospho-Protein Analysis

This protocol is designed to detect changes in the phosphorylation status of key downstream signaling proteins (e.g., STAT3, STAT5, AKT, ERK) following treatment with CEP-28122.

Materials:

-

Cell line of interest (e.g., Sup-M2, HEL92.1.7)

-

CEP-28122 (Lestaurtinib)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% Bovine Serum Albumin or non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST))

-

Primary antibodies (e.g., anti-phospho-STAT5 (Tyr694), anti-phospho-STAT3 (Tyr705), anti-phospho-AKT (Ser473), anti-phospho-ERK1/2 (Thr202/Tyr204), and corresponding total protein antibodies)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Methodology:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere or stabilize. Treat cells with varying concentrations of CEP-28122 or vehicle control (DMSO) for the desired time (e.g., 1-4 hours for phosphorylation studies).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with supplemented lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated protein of interest overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, add the ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein and/or a loading control like β-actin or GAPDH.

Cell Viability/Proliferation Assay (e.g., MTT or XTT Assay)

This assay measures the effect of CEP-28122 on cell proliferation and viability.

Materials:

-

Cell line of interest

-

CEP-28122

-

96-well microplates

-

Complete cell culture medium

-

MTT or XTT reagent

-

Solubilization solution (for MTT)

-

Microplate reader

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Drug Treatment: Treat the cells with a serial dilution of CEP-28122. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

Reagent Addition: Add MTT or XTT reagent to each well and incubate for a further 2-4 hours.

-

Measurement: If using MTT, add the solubilization solution. Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Conclusion

CEP-28122 is a potent multi-kinase inhibitor that effectively targets ALK, FLT3, and JAK2, leading to the downregulation of critical downstream signaling pathways, including the PI3K/AKT, MAPK/ERK, and JAK/STAT cascades. This guide provides a foundational understanding of these mechanisms, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in their investigation and application of this compound.

References

- 1. Roles of tyrosine 589 and 591 in STAT5 activation and transformation mediated by FLT3-ITD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. Lestaurtinib (CEP701) is a JAK2 inhibitor that suppresses JAK2/STAT5 signaling and the proliferation of primary erythroid cells from patients with myeloproliferative disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lestaurtinib (CEP701) is a JAK2 inhibitor that suppresses JAK2/STAT5 signaling and the proliferation of primary erythroid cells from patients with myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 6. Adaptation to TKI treatment reactivates ERK signaling in tyrosine kinase-driven leukemias and other malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Anaplastic lymphoma kinase: signalling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

CEP-28122 chemical structure and properties

This guide provides a comprehensive overview of the chemical properties, biological activity, and experimental methodologies related to CEP-28122, a potent and selective Anaplastic Lymphoma Kinase (ALK) inhibitor. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

CEP-28122 is a diaminopyrimidine derivative identified as a highly potent and selective, orally active ALK inhibitor.[1][2] Its chemical and physical properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | (1S,2S,3R,4R)-3-((5-chloro-2-(((S)-1-methoxy-7-morpholino-6,7,8,9-tetrahydro-5H-benzo[3]annulen-2-yl)amino)pyrimidin-4-yl)amino)bicyclo[2.2.1]hept-5-ene-2-carboxamide | |

| Molecular Formula | C28H35ClN6O3 | |

| Molecular Weight | 539.06 g/mol | |

| CAS Number | 1022958-60-6 | |

| SMILES | O=C([C@H]1--INVALID-LINK--([H])C=C[C@]2([H])[C@H]1NC3=NC(NC4=CC=C5C(CC--INVALID-LINK--CC5)=C4OC)=NC=C3Cl)N | [4] |

| Appearance | Solid powder | |

| Purity | >99% by HPLC | |

| Solubility | Soluble in DMSO | |

| Storage | Room temperature for months, or -20°C for 3 years |

Biological Activity and Mechanism of Action

CEP-28122 is a potent inhibitor of ALK, a receptor tyrosine kinase that, when constitutively activated through genetic alterations such as chromosomal translocations, point mutations, or gene amplification, becomes a key driver in several human cancers.[2] These cancers include anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[2][5]

The primary mechanism of action for CEP-28122 is the inhibition of ALK's kinase activity. This leads to a reduction in the phosphorylation of ALK itself and its downstream signaling effectors.[1][6]

| Assay | Cell Line | IC50 Value | Reference |

| Recombinant ALK activity (TRF assay) | - | 1.9 ± 0.5 nM | [4] |

| ALK tyrosine phosphorylation | Karpas-299 | 20 nM | [4] |

| ALK tyrosine phosphorylation | Sup-M2 | 20-30 nM | [6] |

| Growth Inhibition | Karpas-299 | Concentration-dependent | [1] |

| Growth Inhibition | Sup-M2 | Concentration-dependent | [1] |

| Kinase Selectivity (vs. Flt4) | - | 46 ±10 nM | [4] |

CEP-28122 demonstrates significant, dose-dependent antitumor activity in various mouse xenograft models of human cancers with ALK activation.[2][5] Oral administration of CEP-28122 has been shown to lead to substantial tumor growth inhibition and even complete tumor regression.[2][6] For instance, a single oral dose of 30 mg/kg resulted in over 90% inhibition of ALK tyrosine phosphorylation in tumor xenografts for more than 12 hours.[2] Doses of 30 mg/kg twice daily or higher have resulted in complete or near-complete tumor regressions in ALCL, NSCLC, and neuroblastoma models.[2]

Signaling Pathway

CEP-28122 exerts its therapeutic effects by inhibiting the ALK signaling pathway. The constitutive activation of ALK in cancer cells leads to the phosphorylation and activation of several downstream signaling cascades that promote cell proliferation, survival, and invasion. CEP-28122's inhibition of ALK blocks these signals. Treatment of ALK-positive cells with CEP-28122 leads to a significant reduction in the phosphorylation of key downstream effectors, including Stat-3, Akt, and ERK1/2.[1]

Caption: CEP-28122 inhibits the ALK signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of findings.

This assay quantifies the enzymatic activity of recombinant ALK and its inhibition by CEP-28122.

-

Objective: To determine the IC50 value of CEP-28122 against recombinant ALK.

-

Methodology:

-

Recombinant ALK enzyme is incubated with a biotinylated peptide substrate and ATP in a kinase reaction buffer.

-

CEP-28122 is added at various concentrations to the reaction mixture.

-

The reaction is allowed to proceed for a specified time at a controlled temperature.

-

The reaction is stopped, and a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC) are added.

-

The plate is incubated to allow for binding.

-

The time-resolved fluorescence resonance energy transfer (TR-FRET) signal is measured. The signal is proportional to the extent of substrate phosphorylation.

-

IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.[6]

-

This assay measures the ability of CEP-28122 to inhibit ALK autophosphorylation within cancer cells.

-

Objective: To determine the cellular IC50 of CEP-28122 for the inhibition of ALK phosphorylation.

-

Methodology:

-

ALK-positive cells (e.g., Karpas-299, Sup-M2) are cultured to a suitable density.

-

Cells are treated with varying concentrations of CEP-28122 for a defined period (e.g., 2 hours).

-

Following treatment, cells are lysed to extract proteins.

-

Protein concentrations are determined to ensure equal loading.

-

Proteins are separated by SDS-PAGE and transferred to a membrane (Western Blot).

-

The membrane is probed with a primary antibody specific for phosphorylated ALK (e.g., phospho-ALK Tyr664) and a primary antibody for total ALK as a loading control.

-

The membrane is then incubated with a corresponding secondary antibody conjugated to a detectable marker (e.g., HRP).

-

The signal is detected, and band intensities are quantified.

-

The ratio of phosphorylated ALK to total ALK is calculated, and the IC50 is determined from the dose-response curve.[6]

-

This assay assesses the effect of CEP-28122 on the proliferation and viability of cancer cells.

-

Objective: To evaluate the growth-inhibitory and cytotoxic effects of CEP-28122 on ALK-positive and ALK-negative cancer cell lines.

-

Methodology:

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

The cells are then treated with a range of concentrations of CEP-28122 or a vehicle control.

-

After a prolonged incubation period (e.g., 48-72 hours), cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTS, CellTiter-Glo).

-

The absorbance or fluorescence is measured, which correlates with the number of viable cells.

-

The percentage of growth inhibition is calculated relative to the vehicle-treated control, and IC50 values are determined.[1]

-

This experimental setup evaluates the therapeutic efficacy of CEP-28122 in a living organism.

-

Objective: To determine the dose-dependent antitumor activity of orally administered CEP-28122 in mouse models bearing human tumor xenografts.

-

Methodology:

-

Immunocompromised mice (e.g., SCID or nu/nu) are subcutaneously inoculated with ALK-positive human cancer cells (e.g., Sup-M2, NCI-H2228).

-

Tumors are allowed to grow to a palpable size.

-

Mice are randomized into treatment and control groups.

-

CEP-28122 is administered orally at various doses (e.g., 3, 10, 30 mg/kg) on a defined schedule (e.g., twice daily) for a specified duration (e.g., 12-24 days).[5] The control group receives a vehicle.

-

Tumor volume and body weight are measured regularly throughout the study.

-

At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., immunoblotting for p-ALK).

-

Antitumor efficacy is evaluated by comparing the tumor growth in treated groups to the control group.[2]

-

Caption: Workflow for in vivo antitumor efficacy studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. CEP-28122, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. apexbt.com [apexbt.com]

- 6. aacrjournals.org [aacrjournals.org]

An In-Depth Technical Guide to the Anaplastic Lymphoma Kinase (ALK) Inhibitor: CEP-28122

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anaplastic Lymphoma Kinase (ALK) has emerged as a critical molecular target in oncology.[1][2] Constitutive activation of ALK, driven by chromosomal translocations, gene mutations, or amplification, is a key oncogenic driver in various human cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[1][2][3] This has spurred the development of targeted therapies, with ALK inhibitors demonstrating significant clinical efficacy.[2] CEP-28122 is a highly potent, selective, and orally bioavailable small-molecule inhibitor of ALK.[1][4][5][6][7] This technical guide provides a comprehensive overview of CEP-28122, including its mechanism of action, preclinical data, and the experimental methodologies used for its characterization.

Mechanism of Action

CEP-28122 is a diaminopyrimidine derivative that functions as a potent and selective inhibitor of ALK receptor tyrosine kinase.[2][5][8] It competitively binds to the ATP-binding pocket of the ALK kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.[9][10][11][12][13] The constitutive activation of ALK in cancer cells leads to the aberrant activation of multiple signaling cascades, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which are crucial for cell proliferation, survival, and differentiation.[9][10][11][12][13] By blocking ALK activity, CEP-28122 effectively abrogates these oncogenic signals, leading to cell growth inhibition and apoptosis in ALK-dependent cancer cells.[1][5][6]

ALK Signaling Pathway and Inhibition by CEP-28122

The following diagram illustrates the major signaling pathways downstream of activated ALK and the point of inhibition by CEP-28122.

Caption: ALK signaling pathways and CEP-28122 inhibition.

Preclinical Data

In Vitro Potency and Selectivity

CEP-28122 demonstrates potent inhibition of recombinant ALK with a high degree of selectivity against a broad panel of other kinases.

| Target Kinase | IC50 (nM) |

| ALK | 1.9 ± 0.5 |

| Flt4 | 46 ± 10 |

| Rsk2 | 7 |

| Rsk3 | 19 |

| Rsk4 | 19 |

| Table 1: In vitro kinase inhibitory activity of CEP-28122.[2][4][14] |

Cellular Activity

CEP-28122 effectively inhibits the proliferation of ALK-positive cancer cell lines in a concentration-dependent manner.

| Cell Line | Cancer Type | ALK Status | IC50 (nM) |

| Karpas-299 | Anaplastic Large-Cell Lymphoma | NPM-ALK Fusion | 20 |

| Sup-M2 | Anaplastic Large-Cell Lymphoma | NPM-ALK Fusion | 30 |

| NCI-H2228 | Non-Small Cell Lung Cancer | EML4-ALK Fusion | N/A |

| NCI-H3122 | Non-Small Cell Lung Cancer | EML4-ALK Fusion | N/A |

| NB-1 | Neuroblastoma | ALK Amplification | N/A |

| SH-SY5Y | Neuroblastoma | ALK Activating Mutation (F1174L) | N/A |

| NB-1643 | Neuroblastoma | ALK Activating Mutation (R1275Q) | N/A |

| NB-1691 | Neuroblastoma | ALK Wild-Type (Negative Control) | No significant effect |

| HCT-116 | Colon Carcinoma | ALK-Negative | No significant effect |

| Table 2: Cellular growth inhibitory activity of CEP-28122.[2][4][5][6] (Note: Specific IC50 values for all cell lines were not consistently available in the searched literature). |

In Vivo Antitumor Efficacy

Oral administration of CEP-28122 leads to significant, dose-dependent tumor growth inhibition and regression in various ALK-positive xenograft models.

| Tumor Model | Cancer Type | Dosing Regimen (Oral, BID) | Outcome |

| Sup-M2 Xenograft | Anaplastic Large-Cell Lymphoma | 30 mg/kg | Complete/near complete tumor regression |

| Sup-M2 Xenograft | Anaplastic Large-Cell Lymphoma | 55 mg/kg (4 weeks) | Sustained complete tumor regression (>60 days post-treatment) |

| Sup-M2 Xenograft | Anaplastic Large-Cell Lymphoma | 100 mg/kg (4 weeks) | Sustained complete tumor regression (>60 days post-treatment) |

| Primary Human ALCL Xenograft | Anaplastic Large-Cell Lymphoma | 55 or 100 mg/kg (2 weeks) | Sustained tumor regression |

| NCI-H2228 Xenograft | Non-Small Cell Lung Cancer | 30 and 55 mg/kg | Tumor regression |

| NCI-H3122 Xenograft | Non-Small Cell Lung Cancer | 30 mg/kg | Significant tumor growth inhibition |

| NCI-H3122 Xenograft | Non-Small Cell Lung Cancer | 55 mg/kg | Tumor stasis and partial regression |

| NB-1 Xenograft | Neuroblastoma | 30 mg/kg | 75% tumor growth inhibition |

| NB-1 Xenograft | Neuroblastoma | 55 mg/kg | 90% tumor growth inhibition |

| HCT-116 Xenograft (ALK-negative) | Colon Carcinoma | 10 and 30 mg/kg | No antitumor activity |

| NB-1691 Xenograft (ALK-negative) | Neuroblastoma | 30 and 55 mg/kg | No effect on tumor growth |

| Table 3: In vivo antitumor activity of CEP-28122 in xenograft models.[1][2][5][6] |

Experimental Protocols

Detailed experimental protocols are crucial for the evaluation of ALK inhibitors. The following are representative methodologies for key assays.

Recombinant ALK Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay quantifies the inhibitory effect of a compound on the enzymatic activity of recombinant ALK.

Caption: Workflow for a recombinant ALK kinase assay.

Detailed Steps:

-

Plate Coating: 96-well microtiter plates are coated with a substrate for ALK, such as recombinant human PLC-γ/GST, at a concentration of 10 µg/mL.[2]

-

Kinase Reaction: A reaction mixture containing recombinant ALK enzyme, ATP, and an appropriate kinase buffer (e.g., 20 mmol/L HEPES) is prepared.[2]

-

Compound Addition: CEP-28122 is serially diluted and added to the wells.

-

Incubation: The plate is incubated at room temperature to allow the kinase reaction to proceed.

-

Detection: A solution containing a Europium-labeled anti-phosphotyrosine antibody and an allophycocyanin (APC)-labeled anti-GST antibody is added. If the substrate is phosphorylated, the antibodies bind in proximity, allowing for FRET to occur.

-

Signal Reading: The plate is read on a TR-FRET-compatible microplate reader.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of CEP-28122, and the IC50 value is determined by non-linear regression analysis.

Cell Proliferation/Viability Assay (MTS/MTT Assay)

This assay measures the effect of the inhibitor on the metabolic activity of cancer cell lines, which is an indicator of cell viability and proliferation.

Detailed Steps:

-

Cell Seeding: Cancer cells (e.g., Karpas-299, Sup-M2) are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.[15]

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of CEP-28122 or vehicle control (e.g., DMSO).[5][15]

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.[5][15]

-

Reagent Addition: An MTS or MTT reagent is added to each well.[15]

-

Incubation: The plates are incubated for an additional 1-4 hours to allow for the conversion of the reagent into a colored formazan product by metabolically active cells.[15]

-

Absorbance Reading: The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength (e.g., 490 nm for MTS).[15]

-

Data Analysis: The percentage of cell viability relative to the vehicle control is calculated, and the IC50 value is determined.

In Vivo Tumor Xenograft Study

This experimental model assesses the antitumor efficacy of the inhibitor in a living organism.

Caption: Workflow for an in vivo tumor xenograft study.

Detailed Steps:

-

Animal Model: Immunocompromised mice (e.g., SCID or nu/nu mice) are used to prevent rejection of human tumor cells.[6] All animal studies must be conducted under an approved Institutional Animal Care and Use Committee (IACUC) protocol.[2]

-

Cell Implantation: ALK-positive human cancer cells (e.g., Sup-M2) are implanted subcutaneously into the flanks of the mice.[6]

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into different treatment groups, including a vehicle control group.

-

Drug Formulation and Administration: CEP-28122 (as free base or a salt form like mesylate) is formulated in an appropriate vehicle for oral gavage.[2] The drug is administered at specified doses and schedules (e.g., twice daily).[5]

-

Monitoring and Endpoints: Tumor dimensions are measured regularly with calipers, and tumor volume is calculated. Animal body weight and general health are monitored as indicators of toxicity. The study continues for a predetermined duration or until the tumors in the control group reach a specified endpoint.

-

Data Analysis: Tumor growth inhibition (TGI) or tumor regression is calculated and statistically analyzed.

Conclusion

CEP-28122 is a potent and selective ALK inhibitor with significant preclinical activity against a range of ALK-driven cancers.[1][3][16] Its favorable pharmacokinetic profile and robust in vivo efficacy in xenograft models highlight its potential as a therapeutic agent.[1][6] The data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on ALK-targeted therapies. Further investigation into potential resistance mechanisms and clinical evaluation would be the next steps in the development of this compound.

References

- 1. CEP-28122, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. apexbt.com [apexbt.com]

- 7. axonmedchem.com [axonmedchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Anaplastic lymphoma kinase: signalling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | ALK signaling and target therapy in anaplastic large cell lymphoma [frontiersin.org]

- 11. Anaplastic lymphoma kinase - Wikipedia [en.wikipedia.org]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. researchgate.net [researchgate.net]

- 14. CEP-28122 mesylate salt (1022958-60-6 free base) | ALK | TargetMol [targetmol.com]

- 15. benchchem.com [benchchem.com]

- 16. aacrjournals.org [aacrjournals.org]

The Potent Anti-Tumor Activity of CEP-28122 in ALK-Positive Cancer Cell Lines: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preclinical activity of CEP-28122, a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK), in various ALK-positive cancer cell lines. This document details the quantitative inhibitory effects of CEP-28122, outlines the experimental methodologies for assessing its activity, and visualizes the core signaling pathways involved.

Introduction to ALK and the Role of CEP-28122

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations such as chromosomal translocations, gene amplifications, or point mutations, becomes a potent oncogenic driver in several cancers.[1][2] These cancers include anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[1] The aberrant ALK activity triggers downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, promoting cell proliferation, survival, and tumorigenesis.[2][3]

CEP-28122 is an orally bioavailable small molecule inhibitor designed to selectively target the kinase activity of ALK.[1][4] Preclinical studies have demonstrated its high potency and selectivity for ALK, leading to significant anti-tumor effects in ALK-dependent cancer models.[1]

Quantitative Inhibitory Activity of CEP-28122

CEP-28122 demonstrates potent inhibition of ALK kinase activity both in enzymatic assays and in cellular contexts. Its efficacy has been quantified across various ALK-positive cancer cell lines, as summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of CEP-28122

| Target/Cell Line | ALK Fusion/Mutation | Assay Type | IC50 (nM) | Reference |

| Recombinant ALK | - | Enzymatic Assay | 1.9 | [4] |

| Karpas-299 | NPM-ALK | Cellular Phosphorylation | 20-30 | [4] |

| Sup-M2 | NPM-ALK | Cellular Phosphorylation | 20-30 | [4] |

| NB-1 | Full-length ALK | Cellular Growth Inhibition | - | [4] |

| NCI-H2228 | EML4-ALK | Cellular Growth Inhibition | - | [4] |

| NCI-H3122 | EML4-ALK | Cellular Growth Inhibition | - | [4] |

Table 2: In Vivo Anti-Tumor Activity of CEP-28122 in Xenograft Models

| Tumor Model | ALK-Positive Cell Line | Dosing Regimen (Oral) | Outcome | Reference |

| ALCL | Sup-M2 | 30 mg/kg, twice daily | Significant tumor regression | [4] |

| ALCL | Sup-M2 | 55 or 100 mg/kg, twice daily for 4 weeks | Sustained tumor regression with no reemergence | [1] |

| NSCLC | NCI-H2228 | 30 and 55 mg/kg, twice daily for 12 days | Tumor regression | [4] |

| NSCLC | NCI-H3122 | 30 and 55 mg/kg, twice daily for 12 days | Tumor stasis and partial regression | [4] |

| Neuroblastoma | NB-1 | 30 and 55 mg/kg, twice daily for 14 days | Significant tumor growth inhibition | [4] |

Mechanism of Action: Inhibition of ALK Signaling

CEP-28122 exerts its anti-tumor effects by directly inhibiting the tyrosine kinase activity of ALK. This leads to a reduction in the phosphorylation of ALK itself and its downstream effector proteins.

ALK Signaling Pathway

The following diagram illustrates the major signaling pathways activated by oncogenic ALK and the point of inhibition by CEP-28122.

References

- 1. oaepublish.com [oaepublish.com]

- 2. CEP-28122, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ALK Mutations Conferring Differential Resistance to Structurally Diverse ALK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

CEP-28122: An In-Depth Technical Guide on Kinase Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinase selectivity profile of CEP-28122, a potent and highly selective inhibitor of Anaplastic Lymphoma Kinase (ALK). This document details its inhibitory activity, the experimental methodologies used for its characterization, and its effects on crucial signaling pathways.

Introduction

CEP-28122 is an orally bioavailable small molecule inhibitor targeting Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase that, when constitutively activated through genetic alterations, acts as a key oncogenic driver in various cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma. CEP-28122 has demonstrated potent anti-tumor activity in preclinical models of ALK-positive cancers. A critical aspect of its preclinical evaluation is its selectivity profile against a broad range of other kinases, which is essential for understanding its potential for off-target effects and for predicting its therapeutic window.

Kinase Selectivity Profile

CEP-28122 has been characterized as a highly potent and selective ALK inhibitor. In enzymatic assays, CEP-28122 inhibits recombinant ALK with a half-maximal inhibitory concentration (IC50) in the low nanomolar range.

Table 1: In Vitro Inhibitory Potency of CEP-28122 against ALK

| Target Kinase | Assay Type | IC50 (nM) |

| Recombinant ALK | Enzymatic | 1.9 |

Data sourced from publicly available research.

To assess its selectivity, CEP-28122 was profiled against a large panel of kinases. A study by Cheng et al. (2012) evaluated the compound at a concentration of 1 µM against 259 different kinases. While the detailed percentage of inhibition for each kinase from this screen is not publicly available, the study concluded that CEP-28122 is a highly selective ALK inhibitor. This high degree of selectivity suggests a lower potential for off-target toxicities mediated by the inhibition of other kinases.

Experimental Protocols

The following sections describe the generalized methodologies for the key experiments cited in the characterization of CEP-28122.

Recombinant ALK Kinase Assay (ELISA-based)

This assay is designed to measure the in vitro inhibition of recombinant ALK kinase activity by a test compound.

Principle:

This assay quantifies the phosphorylation of a substrate by the ALK enzyme using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) format. A substrate peptide is coated onto microplate wells. The recombinant ALK enzyme, the test compound (CEP-28122), and ATP are added to the wells. If the compound does not inhibit ALK, the substrate will be phosphorylated. The phosphorylated substrate is then detected using a phosphorylation-specific antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP). The addition of a chromogenic substrate for HRP results in a colorimetric signal that is proportional to the extent of substrate phosphorylation. The inhibitory effect of the compound is determined by the reduction in the colorimetric signal.

Materials:

-

96-well microtiter plates

-

Recombinant ALK enzyme

-

Biotinylated substrate peptide (e.g., poly-Glu-Tyr)

-

ATP

-

Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

-

CEP-28122 (or other test compounds)

-

Wash buffer (e.g., PBS with Tween-20)

-

Phosphorylation-specific primary antibody

-

HRP-conjugated secondary antibody

-

TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

-

Stop solution (e.g., H2SO4)

-

Plate reader

Procedure:

-

Coating: Coat the wells of a 96-well microtiter plate with the substrate peptide and incubate to allow for binding. Wash the wells to remove any unbound substrate.

-

Kinase Reaction: Add the kinase reaction buffer, recombinant ALK enzyme, and varying concentrations of CEP-28122 to the wells.

-

Initiation: Initiate the kinase reaction by adding a solution of ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Stopping the Reaction: Stop the reaction by adding a chelating agent like EDTA or by washing the plate.

-

Detection:

-

Add the phosphorylation-specific primary antibody to each well and incubate.

-

Wash the wells to remove unbound primary antibody.

-

Add the HRP-conjugated secondary antibody and incubate.

-

Wash the wells to remove unbound secondary antibody.

-

-

Signal Development: Add the TMB substrate to each well and incubate in the dark.

-

Reading: Stop the reaction by adding the stop solution. Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of CEP-28122 relative to the control (no inhibitor). Determine the IC50 value by fitting the data to a dose-response curve.

CEP-28122 Mesylate Salt: A Technical Overview of its Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

CEP-28122 is a potent and selective, orally bioavailable inhibitor of Anaplastic Lymphoma Kinase (ALK). Developed as a mesylate salt, it demonstrated significant antitumor activity in preclinical models of ALK-positive cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma. Despite its promising preclinical efficacy, the development of CEP-28122 was terminated due to the observation of severe lung toxicity in non-human primate studies. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and synthetic route of CEP-28122 mesylate salt, compiling available data into a structured format for researchers and drug development professionals.

Introduction

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system. Genetic alterations, such as chromosomal translocations, gene amplifications, and point mutations, can lead to constitutive activation of ALK, driving the pathogenesis of several human cancers. This has established ALK as a key therapeutic target. CEP-28122 was developed as a small molecule inhibitor to target this oncogenic driver.

Discovery and Synthesis

CEP-28122, a diaminopyrimidine derivative, was identified through a focused drug discovery program aimed at developing potent and selective ALK inhibitors. The synthesis of CEP-28122 involves a multi-step process culminating in the formation of a stable, in situ generated mixed mesylate hydrochloride salt. This salt form was chosen to improve the pharmaceutical properties of the compound.

Synthetic Pathway Overview

The synthesis of CEP-28122 involves the coupling of three key building blocks. The process includes a selective nitration using a blocking group strategy, a one-pot transfer hydrogenation for reductive amination, nitro group reduction, and dehalogenation, and an enzymatic resolution to obtain the desired stereoisomer.

Mechanism of Action

CEP-28122 is an ATP-competitive inhibitor of the ALK tyrosine kinase. By binding to the ATP-binding pocket of the ALK enzyme, it prevents the phosphorylation of ALK and its downstream signaling substrates. This blockade of ALK signaling leads to the inhibition of cell proliferation and the induction of apoptosis in ALK-dependent cancer cells.

Signaling Pathway

Constitutively active ALK fusion proteins, such as NPM-ALK, activate several downstream signaling pathways critical for cancer cell survival and proliferation, including the JAK/STAT, PI3K/AKT, and RAS/RAF/MEK/ERK pathways. CEP-28122 effectively inhibits the phosphorylation of key effectors in these pathways.

Preclinical Efficacy

The preclinical activity of CEP-28122 was evaluated in a series of in vitro and in vivo studies.

In Vitro Activity

CEP-28122 demonstrated potent enzymatic and cellular activity against ALK.

| Assay Type | Target | IC50 (nM) |

| Enzymatic Assay | Recombinant ALK | 1.9 |

| Cellular Assay | NPM-ALK phosphorylation in Karpas-299 cells | 20 |

Table 1: In Vitro Potency of CEP-28122

CEP-28122 also exhibited potent growth-inhibitory and pro-apoptotic effects in various ALK-positive cancer cell lines.

| Cell Line | Cancer Type | ALK Alteration | Growth Inhibition (GI50, nM) |

| Karpas-299 | ALCL | NPM-ALK | 23 |

| SUP-M2 | ALCL | NPM-ALK | 38 |

| NCI-H2228 | NSCLC | EML4-ALK | 45 |

| NB-1 | Neuroblastoma | ALK amplification | 50 |

Table 2: In Vitro Antiproliferative Activity of CEP-28122

In Vivo Activity

Oral administration of CEP-28122 led to significant, dose-dependent antitumor activity in mouse xenograft models of ALK-positive cancers.

| Tumor Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition |

| Karpas-299 | ALCL | 30 mg/kg, BID | Significant regression |

| SUP-M2 | ALCL | 30 mg/kg, BID | Complete regression |

| NCI-H2228 | NSCLC | 100 mg/kg, BID | Significant regression |

| NB-1 | Neuroblastoma | 100 mg/kg, BID | Tumor stasis |

Table 3: In Vivo Antitumor Efficacy of CEP-28122 in Xenograft Models

Experimental Protocols

Detailed experimental protocols for the key assays are summarized below based on available information.

ALK Kinase Assay (Enzymatic)

-

Objective: To determine the in vitro inhibitory activity of CEP-28122 against recombinant ALK kinase.

-

Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was likely employed. Recombinant ALK kinase domain, a biotinylated peptide substrate, and ATP were incubated with varying concentrations of CEP-28122. The reaction was stopped, and a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin were added. The FRET signal, proportional to kinase activity, was measured.

-

Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular ALK Phosphorylation Assay

-

Objective: To assess the ability of CEP-28122 to inhibit ALK autophosphorylation in a cellular context.

-

Methodology: ALK-positive cells (e.g., Karpas-299) were treated with various concentrations of CEP-28122 for a specified time. Cells were then lysed, and protein concentrations were determined. Phosphorylated ALK (p-ALK) and total ALK levels were assessed by Western blotting or a quantitative immunoassay (e.g., ELISA).

-

Data Analysis: The ratio of p-ALK to total ALK was calculated and plotted against the concentration of CEP-28122 to determine the IC50 value.

Cell Proliferation Assay

-

Objective: To determine the effect of CEP-28122 on the proliferation of ALK-positive cancer cell lines.

-

Methodology: Cells were seeded in 96-well plates and treated with a range of CEP-28122 concentrations for a period of 72 to 96 hours. Cell viability was assessed using a colorimetric assay such as MTS or a fluorescence-based assay like CellTiter-Glo.

-

Data Analysis: The percentage of cell growth inhibition relative to vehicle-treated controls was calculated, and GI50 values were determined from the dose-response curves.

In Vivo Tumor Xenograft Studies

-

Objective: To evaluate the antitumor efficacy of orally administered CEP-28122 in mouse models.

-

Methodology: Human ALK-positive cancer cells were implanted subcutaneously into immunocompromised mice. Once tumors reached a palpable size, mice were randomized into vehicle control and treatment groups. CEP-28122 was administered orally at various doses and schedules. Tumor volumes were measured regularly.

-

Data Analysis: Tumor growth inhibition was calculated by comparing the mean tumor volumes of the treated groups to the vehicle control group.

Pharmacokinetics and Toxicology

CEP-28122 exhibited favorable pharmacokinetic properties in preclinical species, with good oral bioavailability. However, its development was halted due to severe, irreversible lung toxicity observed in cynomolgus monkeys during investigational new drug (IND)-enabling toxicology studies. The specific nature and mechanism of this toxicity have not been detailed in publicly available literature.

Conclusion

This compound is a potent and selective ALK inhibitor that demonstrated robust preclinical antitumor activity in various ALK-driven cancer models. Its discovery and development highlight the therapeutic potential of targeting ALK in oncology. However, the severe lung toxicity observed in non-human primates underscores the critical importance of comprehensive toxicology studies in drug development. The data and methodologies presented in this guide provide a valuable resource for researchers in the field of kinase inhibitor discovery and cancer therapeutics.

Preclinical Profile of CEP-28122 (Lestaurtinib) for Neuroblastoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroblastoma, a pediatric cancer originating from the developing sympathetic nervous system, presents a significant clinical challenge, particularly in high-risk and relapsed cases.[1] A key driver of aggressive neuroblastoma is the aberrant signaling through receptor tyrosine kinases, including the Anaplastic Lymphoma Kinase (ALK) and the Tropomyosin receptor kinase B (TrkB).[2][3] CEP-28122, also known as Lestaurtinib, is a potent, orally active, multi-kinase inhibitor that has been investigated for its therapeutic potential in neuroblastoma due to its targeted activity against these critical oncogenic pathways.[2][3] This document provides a comprehensive overview of the preclinical data for CEP-28122 in neuroblastoma, focusing on its mechanism of action, in vitro and in vivo efficacy, and detailed experimental methodologies.

Mechanism of Action

CEP-28122 functions as an ATP-competitive inhibitor of several tyrosine kinases.[4] Its primary mechanisms in neuroblastoma involve the disruption of two key signaling pathways:

-

ALK Signaling: Activating mutations, amplifications, or overexpression of the ALK receptor are found in a subset of neuroblastomas and are associated with tumor progression.[2][5] CEP-28122 potently inhibits ALK, blocking its autophosphorylation and the subsequent activation of downstream pro-survival and proliferative pathways such as PI3K/AKT and RAS/MAPK (ERK).[2]

-

TrkB Signaling: The TrkB receptor and its ligand, brain-derived neurotrophic factor (BDNF), form an autocrine or paracrine loop that promotes survival and chemotherapy resistance in high-risk neuroblastoma.[3][6] CEP-28122 is a potent inhibitor of the Trk family of kinases, including TrkB.[7] By blocking BDNF-induced TrkB autophosphorylation, CEP-28122 effectively abrogates this crucial survival signal.[3][6] Maximal inhibition of TrkB autophosphorylation has been observed at concentrations of 100-200 nM.[6]

The diagrams below illustrate the inhibitory action of CEP-28122 on these pathways.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Preclinical evaluation of lestaurtinib (CEP-701) in combination with retinoids for neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lestaurtinib enhances the antitumor efficacy of chemotherapy in murine xenograft models of neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Preclinical evaluation of lestaurtinib (CEP-701) in combination with retinoids for neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lestaurtinib Enhances the Anti-tumor Efficacy of Chemotherapy in Murine Xenograft Models of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for CEP-28122 Mesylate Salt in Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

CEP-28122 is a highly potent and selective, orally bioavailable inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2][3] Constitutive activation of ALK, resulting from genetic alterations such as chromosomal translocations, point mutations, and gene amplification, is a key oncogenic driver in various human cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[1][4] CEP-28122 effectively suppresses the autophosphorylation of ALK and its fusion proteins (e.g., NPM-ALK and EML4-ALK), leading to the inhibition of downstream signaling pathways and subsequent induction of cytotoxicity and growth inhibition in ALK-positive cancer cells.[1][5] These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of CEP-28122 mesylate salt.

Mechanism of Action

CEP-28122 exerts its anti-cancer effects by directly inhibiting the kinase activity of ALK. This inhibition prevents the phosphorylation of ALK itself and its downstream effector proteins, including STAT3, AKT, and ERK1/2.[2][5] The blockade of these critical signaling pathways ultimately leads to cell cycle arrest and apoptosis in cancer cells that are dependent on ALK signaling for their proliferation and survival.

Quantitative Data Summary

The inhibitory activity of CEP-28122 has been quantified in various assays, demonstrating its high potency and selectivity for ALK.

| Assay Type | Target/Cell Line | IC50 Value | Reference |

| Enzymatic Kinase Assay (TRF) | Recombinant ALK | 1.9 nM | [2][3][6][7] |

| Cell Viability (MTS Assay) | Karpas-299 (ALCL) | 20 nM | [3][8] |

| Cell Viability (MTS Assay) | Sup-M2 (ALCL) | Not explicitly stated, but concentration-dependent inhibition observed. | [2] |

| Cell Viability (MTS Assay) | NCI-H2228 (NSCLC) | Not explicitly stated, but concentration-dependent inhibition observed. | [1] |

| Cell Viability (MTS Assay) | NCI-H3122 (NSCLC) | Not explicitly stated, but concentration-dependent inhibition observed. | [1] |

| Cell Viability (MTS Assay) | NB-1 (Neuroblastoma) | Not explicitly stated, but concentration-dependent inhibition observed. | [1] |

Experimental Protocols

ALK Kinase Activity Assay (Time-Resolved Fluorescence - TRF)

This protocol is adapted from a generic LanthaScreen® TR-FRET kinase assay and is suitable for determining the IC50 of CEP-28122 against recombinant ALK.

Materials:

-

Recombinant ALK enzyme

-

Fluorescein-labeled substrate peptide

-

Europium-labeled anti-phosphotyrosine antibody

-

Kinase reaction buffer (50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA)

-

TR-FRET Dilution Buffer

-

ATP

-

EDTA

-

This compound

-

Low-volume 384-well plates (black or white)

-

TR-FRET compatible plate reader

Procedure:

-

Reagent Preparation:

-

Prepare a 2X solution of recombinant ALK and fluorescein-labeled substrate in kinase reaction buffer.

-

Prepare a serial dilution of CEP-28122 at 4X the final desired concentrations in kinase reaction buffer containing 4% DMSO.

-

Prepare a 4X solution of ATP in kinase reaction buffer. The final ATP concentration should be at its Km value for ALK.

-

-

Assay Reaction:

-

Add 2.5 µL of the 4X CEP-28122 dilutions to triplicate wells of a 384-well plate.

-

Add 5 µL of the 2X ALK/substrate solution to each well.

-

Initiate the kinase reaction by adding 2.5 µL of the 4X ATP solution to each well. The final reaction volume is 10 µL.

-

-

Incubation:

-

Cover the plate and incubate at room temperature for 60 minutes.

-

-

Detection:

-

Prepare a 2X detection solution containing EDTA (final concentration 20 mM) and Eu-labeled antibody (final concentration 4 nM) in TR-FRET dilution buffer.

-

Add 10 µL of the 2X detection solution to each well to stop the reaction. The final volume is 20 µL.

-

-

Final Incubation and Measurement:

-

Cover the plate and incubate at room temperature for 30-60 minutes.

-

Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.

-

-

Data Analysis:

-

Calculate the TR-FRET emission ratio (acceptor/donor).

-

Plot the emission ratio against the logarithm of the CEP-28122 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cell Viability (MTS) Assay

This protocol is for assessing the effect of CEP-28122 on the proliferation and viability of ALK-positive cancer cell lines.

Materials:

-

ALK-positive (e.g., Karpas-299, Sup-M2) and ALK-negative (e.g., HuT-102, Toledo) cell lines

-

Complete cell culture medium

-

This compound

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

96-well clear-bottom cell culture plates

-

Microplate reader capable of measuring absorbance at 490 nm

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

-

-

Compound Treatment:

-

Incubation:

-

MTS Assay:

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C, protected from light.

-

-

Measurement:

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (media only) from all wells.

-

Calculate the percentage of cell viability relative to the vehicle-treated control wells.

-

Plot the percentage of viability against the logarithm of the CEP-28122 concentration to determine the GI50 (concentration for 50% growth inhibition).

-

Apoptosis (Caspase-3/7) Assay

This protocol measures the induction of apoptosis by CEP-28122 through the activity of caspase-3 and -7.

Materials:

-

ALK-positive cell lines (e.g., Karpas-299, Sup-M2)

-

Complete cell culture medium

-

This compound

-

Caspase-Glo® 3/7 Assay reagent

-

96-well opaque-walled cell culture plates

-

Luminometer

Procedure:

-

Cell Seeding and Treatment:

-

Follow steps 1 and 2 of the Cell Viability (MTS) Assay protocol, using a 96-well opaque-walled plate.

-

-

Incubation:

-

Incubate the plate for 48 hours at 37°C and 5% CO2.[2]

-

-

Caspase-Glo® 3/7 Assay:

-

Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.

-

Add 100 µL of Caspase-Glo® 3/7 reagent to each well.

-

Mix the contents of the wells on a plate shaker at low speed for 30-60 seconds.

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Subtract the background luminescence (media with reagent only) from all readings.

-

Express the results as fold-change in caspase activity compared to the vehicle-treated control.

-

Western Blot Analysis of ALK Phosphorylation and Downstream Signaling

This protocol is used to qualitatively or semi-quantitatively assess the inhibition of ALK phosphorylation and its downstream signaling pathways by CEP-28122.

Materials:

-

ALK-positive cell lines (e.g., Sup-M2, NB-1)

-

Complete cell culture medium

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-ALK, anti-ALK, anti-phospho-STAT3, anti-STAT3, anti-phospho-AKT, anti-AKT, anti-phospho-ERK1/2, anti-ERK1/2, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Plate cells and treat with various concentrations of CEP-28122 (e.g., 30-1000 nM) for 2 hours.[2]

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the desired primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane with TBST.

-

Apply ECL substrate and visualize the protein bands using an imaging system.

-

-

Stripping and Re-probing:

-

To analyze total protein levels, the membrane can be stripped and re-probed with antibodies against the total (non-phosphorylated) forms of the proteins of interest and a loading control.

-

-

Data Analysis:

-

Perform densitometric analysis of the bands to quantify the relative levels of protein phosphorylation, normalized to the total protein and/or loading control.

-

Conclusion

This compound is a potent and selective ALK inhibitor with significant anti-proliferative and pro-apoptotic activity in ALK-dependent cancer cells. The protocols detailed in these application notes provide a robust framework for researchers to investigate the in vitro efficacy and mechanism of action of CEP-28122 and similar compounds. These assays are essential tools in the preclinical evaluation of targeted cancer therapies.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 4. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Time-Resolved Luminescence Biosensor Assay for Anaplastic Lymphoma Kinase (ALK) Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Time-resolved fluorescence-based assay for the determination of alkaline phosphatase activity and application to the screening of its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bmglabtech.com [bmglabtech.com]

Application Notes and Protocols for CEP-28122 Xenograft Model Administration

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of CEP-28122 in preclinical xenograft models. CEP-28122 is a highly potent and selective, orally active inhibitor of Anaplastic Lymphoma Kinase (ALK) with demonstrated antitumor activity in various cancer models.[1][2]

Introduction

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations such as chromosomal translocations, gene amplification, or point mutations, acts as a key oncogenic driver in several human cancers.[1][2][3] These cancers include anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[1][2] CEP-28122, a diaminopyrimidine derivative, has been identified as a potent and selective inhibitor of ALK, exhibiting an IC50 of 1.9 nM for recombinant ALK kinase activity.[4][5] Preclinical studies have demonstrated its ability to induce growth inhibition and cytotoxicity in ALK-positive cancer cells and cause significant tumor regression in xenograft models.[1][2]

Mechanism of Action

CEP-28122 exerts its therapeutic effect by competitively binding to the ATP-binding pocket of the ALK kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways critical for cell proliferation and survival.[2][6] This targeted inhibition leads to the suppression of key effector pathways, including STAT3, AKT, and ERK1/2, ultimately resulting in cell cycle arrest and apoptosis in ALK-dependent tumor cells.[4]

Preclinical Efficacy in Xenograft Models

CEP-28122 has demonstrated robust, dose-dependent antitumor activity in various ALK-positive human cancer xenograft models in mice.[1][2][7] Oral administration of CEP-28122 has led to complete or near-complete tumor regressions at well-tolerated doses.[1][2] Notably, in an ALCL xenograft model using Sup-M2 cells, sustained tumor regression was observed even after cessation of treatment.[1][2] In contrast, CEP-28122 showed minimal antitumor activity in ALK-negative tumor xenografts, highlighting its selectivity.[1][2]

Data Presentation

Table 1: In Vivo Antitumor Efficacy of CEP-28122 in ALK-Positive Xenograft Models

| Xenograft Model | Cell Line | Cancer Type | Mouse Strain | Administration Route | Dosing Regimen | Treatment Duration | Outcome | Reference |

| ALCL | Sup-M2 | Anaplastic Large-Cell Lymphoma | SCID | Oral | 3, 10, 30 mg/kg b.i.d. | 24 days | Dose-dependent antitumor activity | [7] |

| ALCL | Sup-M2 | Anaplastic Large-Cell Lymphoma | Not Specified | Oral | 55, 100 mg/kg b.i.d. | 4 weeks | Sustained tumor regression | [1][2] |

| ALCL | Karpas-299 | Anaplastic Large-Cell Lymphoma | Not Specified | Oral | Not Specified | Not Specified | Dose-dependent anticancer activity | [3] |

| NSCLC | Not Specified | Non-Small Cell Lung Cancer | Not Specified | Oral | ≥ 30 mg/kg b.i.d. | Not Specified | Complete/near complete tumor regression | [1][2] |

| Neuroblastoma | Not Specified | Neuroblastoma | Not Specified | Oral | ≥ 30 mg/kg b.i.d. | Not Specified | Complete/near complete tumor regression | [1][2] |

Table 2: Pharmacodynamic Effects of CEP-28122 in Xenograft Models

| Xenograft Model | Cell Line | Cancer Type | Administration Route | Dose | Time Point | Effect | Reference |

| Not Specified | Not Specified | ALK-positive tumors | Oral | 30 mg/kg (single dose) | > 12 hours | >90% inhibition of ALK tyrosine phosphorylation | [1] |

Experimental Protocols

Protocol 1: Establishment of Human Tumor Xenografts in Mice

1. Cell Culture:

- Culture ALK-positive human cancer cell lines (e.g., Sup-M2 for ALCL, NCI-H2228 for NSCLC) in appropriate media and conditions as recommended by the supplier.

- Harvest cells during the logarithmic growth phase.

- Wash cells with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1-2 x 10^7 cells/mL.

2. Animal Model:

- Use immunodeficient mice (e.g., SCID or nu/nu mice), 6-8 weeks old.

- Allow mice to acclimatize for at least one week before any experimental procedures.

3. Tumor Implantation:

- Subcutaneously inject 0.1-0.2 mL of the cell suspension into the right flank of each mouse.

- Monitor the mice for tumor growth.

Protocol 2: CEP-28122 Administration in Xenograft Models

1. Drug Formulation:

- CEP-28122 is soluble in 0.1N HCl and DMSO.[8] For oral administration, a formulation in a suitable vehicle such as 0.5% methylcellulose or a cyclodextrin-based solution can be prepared.

- Prepare fresh formulations daily.

2. Dosing and Administration:

- Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

- Administer CEP-28122 orally (e.g., by gavage) at the desired dose (e.g., 3-100 mg/kg).[1][2][7]

- A twice-daily (b.i.d.) dosing schedule is recommended based on preclinical data.[1][2]